2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyloxy methyl group and an acetamide moiety attached to a dimethylphenyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine nitrogen with a benzyloxy methyl halide under basic conditions.
Attachment of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.
Substitution with the Dimethylphenyl Group: The final step involves the substitution of the acetamide nitrogen with a 2,3-dimethylphenyl group, typically using a coupling reagent such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide moiety can be reduced to an amine under suitable conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the acetamide group can produce corresponding amines.
Substitution: Substitution reactions can introduce various functional groups onto the piperidine ring, depending on the nucleophile used.
Scientific Research Applications
2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Medicine: Its potential pharmacological properties are of interest in drug discovery and development, particularly in designing new therapeutic agents.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The piperidine ring and benzyloxy group can facilitate binding to receptors or enzymes, modulating their activity. The acetamide moiety may also play a role in the compound’s bioactivity by interacting with hydrogen bond donors or acceptors in the target site. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methoxymethyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide
- 2-(4-(Ethoxymethyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide
- 2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide
Uniqueness
2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide is unique due to the presence of the benzyloxy methyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and alter its pharmacokinetic properties compared to similar compounds.
Biological Activity
2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula: C19H26N2O2
- Molecular Weight: 314.43 g/mol
Its structure includes a piperidine ring substituted with a benzyloxy group and an acetamide moiety linked to a dimethylphenyl group, which is crucial for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The specific mechanisms by which this compound exert their effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation: The compound may act as a modulator of certain neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition: Similar compounds have demonstrated inhibitory effects on enzymes related to neurodegenerative diseases, suggesting a potential role in treating conditions like Alzheimer's disease.
Pharmacological Effects
A summary of the biological activities observed in studies involving this compound is presented below:
Case Studies
-
Neuroprotection Against Oxidative Stress:
In a study examining the neuroprotective effects of similar piperidine derivatives, it was found that these compounds significantly reduced oxidative stress markers in neuronal cell lines. This suggests that this compound may offer similar protective benefits against neurodegenerative processes. -
Behavioral Studies:
A behavioral assessment using animal models indicated that administration of the compound led to improved outcomes in tests measuring anxiety and depression-like behaviors. This aligns with findings from other studies that link piperidine derivatives to modulation of mood-related pathways.
Research Findings
Recent studies have explored the pharmacodynamics and pharmacokinetics of related compounds. Key findings include:
- Bioavailability: Compounds structurally related to this compound exhibit favorable absorption characteristics when administered orally.
- Safety Profile: Preliminary toxicity assessments indicate low cytotoxicity in vitro, making it a candidate for further development.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18-7-6-10-22(19(18)2)24-23(26)15-25-13-11-21(12-14-25)17-27-16-20-8-4-3-5-9-20/h3-10,21H,11-17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVCXRYVBRFQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)COCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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